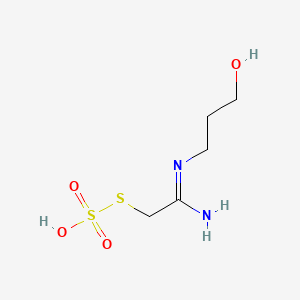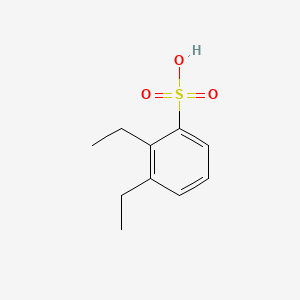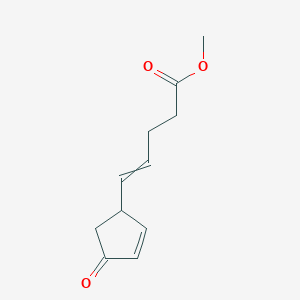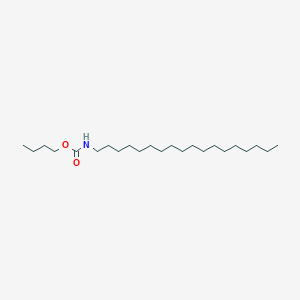![molecular formula C24H17NO3 B14664025 1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one CAS No. 40576-49-6](/img/structure/B14664025.png)
1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is a complex organic compound characterized by its unique spiro structure, which involves a fusion of an indole and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with 2,6-diphenyl-4H-pyran-4-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of 1-oxo-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one.
Reduction: Formation of 1-hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole and pyran rings can participate in π-π stacking interactions, which are crucial in binding to proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one: A reduced form of the original compound.
2’,6’-Diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Lacks the hydroxyl group, affecting its reactivity and binding properties.
1-Methoxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is unique due to its specific combination of functional groups and spiro structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
40576-49-6 |
|---|---|
Fórmula molecular |
C24H17NO3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3-one |
InChI |
InChI=1S/C24H17NO3/c26-23-19-13-7-8-14-20(19)25(27)24(23)15-21(17-9-3-1-4-10-17)28-22(16-24)18-11-5-2-6-12-18/h1-16,27H |
Clave InChI |
PXGXLJFCFPNPKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3(C=C(O2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5N3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)





![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)



